

Application Notes and Protocols: ERGi-USU-6 Mesylate in High-Throughput Screening

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Compound of Interest		
Compound Name:	ERGi-USU-6 mesylate	
Cat. No.:	B14079476	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERG (ETS-related gene) is a member of the ETS family of transcription factors, and its aberrant expression, often due to a TMPRSS2-ERG gene fusion, is a key driver in approximately 50% of prostate cancers.[1][2] This makes the ERG oncoprotein a compelling target for therapeutic intervention. **ERGi-USU-6 mesylate**, a salt derivative of ERGi-USU-6, is a potent and selective small molecule inhibitor of ERG-positive cancer cells.[3][4] It was developed through structure-activity relationship studies from the parental compound, ERGi-USU, to improve efficacy.[5] This document provides detailed application notes and protocols for the use of **ERGi-USU-6 mesylate** in high-throughput screening (HTS) and other key experimental assays for the identification and characterization of ERG inhibitors.

Mechanism of Action

ERGi-USU-6 mesylate exerts its inhibitory effects on ERG-positive cancer cells through a novel mechanism. Instead of directly binding to the ERG protein, it targets the atypical kinase RIOK2.[6][7] **ERGi-USU-6 mesylate** binds to RIOK2, leading to the inhibition of its function. This, in turn, results in a downstream reduction of ERG protein levels, likely through the induction of ribosomal stress.[6] This indirect mechanism of action contributes to the high selectivity of the compound for ERG-positive cancer cells.



Data Presentation

The following table summarizes the in vitro efficacy of **ERGi-USU-6 mesylate** (salt derivative 7b) in the ERG-positive VCaP prostate cancer cell line.

Assay Type	Target Cell Line	Parameter Measured	IC50 Value (μM)	Reference
Cell Growth Inhibition	VCaP	Cell Viability	0.089	[3][5]
ERG Protein Inhibition	VCaP	ERG Protein Levels	0.17	[3][5]
RIOK2 Protein Inhibition	VCaP	RIOK2 Protein Levels	0.13	[3][5]

Signaling Pathway



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Caption: ERGi-USU-6 mesylate signaling pathway.

Experimental Protocols High-Throughput Screening (HTS) using In-Cell Western (ICW) Assay

This protocol is designed for the high-throughput screening of small molecule libraries to identify inhibitors of ERG protein expression in adherent ERG-positive cancer cell lines (e.g., VCaP).



Materials:

- ERG-positive cells (e.g., VCaP)
- Complete cell culture medium
- 384-well, black-walled, clear-bottom tissue culture plates
- Small molecule compound library
- ERGi-USU-6 mesylate (as a positive control)
- DMSO (as a negative control)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., LI-COR® Intercept® (PBS) Blocking Buffer or equivalent)
- Primary antibody: Anti-ERG monoclonal antibody (e.g., 9FY)
- Secondary antibody: IRDye®-conjugated secondary antibody (e.g., IRDye® 800CW goat anti-mouse IgG)
- Nuclear stain (e.g., DRAQ5™) for cell normalization
- Automated liquid handling system
- High-content imaging system (e.g., LI-COR® Odyssey®)

Procedure:

- Cell Seeding:
 - Seed ERG-positive cells into 384-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) using an automated liquid handler.

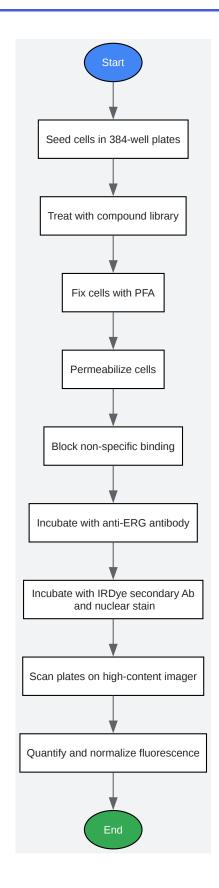


- Incubate plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment:
 - \circ Using a pintool or acoustic liquid handler, transfer a final concentration of 10 μ M of each compound from the small molecule library to the cell plates.
 - Include wells with ERGi-USU-6 mesylate (e.g., 1 μM) as a positive control and DMSO as a negative control.
 - Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
- Fixation and Permeabilization:
 - Gently aspirate the culture medium.
 - \circ Fix the cells by adding 50 μL of 4% PFA to each well and incubate for 20 minutes at room temperature.
 - Aspirate the PFA and wash the wells three times with 100 μL of PBS.
 - \circ Permeabilize the cells by adding 50 μ L of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.
 - Aspirate the Permeabilization Buffer and wash the wells three times with 100 μL of PBS.
- Blocking and Antibody Incubation:
 - \circ Add 50 μL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
 - Aspirate the Blocking Buffer.
 - Add 25 μL of the primary anti-ERG antibody diluted in Blocking Buffer (e.g., 1:800 dilution)
 to each well.
 - Incubate overnight at 4°C.
- Secondary Antibody Incubation and Staining:



- Wash the wells four times with 100 μL of PBS with 0.1% Tween-20 (PBST).
- $\circ~$ Add 25 μL of the IRDye®-conjugated secondary antibody and the nuclear stain diluted in Blocking Buffer to each well.
- Incubate for 1 hour at room temperature, protected from light.
- Imaging and Analysis:
 - Wash the wells four times with 100 μL of PBST.
 - Scan the plates using a high-content imaging system in the appropriate channels (e.g.,
 700 nm for nuclear stain and 800 nm for the ERG signal).
 - Quantify the fluorescence intensity for both channels. Normalize the ERG signal to the nuclear stain signal to account for variations in cell number.
 - Calculate the percent inhibition for each compound relative to the DMSO and positive controls.





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Caption: High-Throughput In-Cell Western Workflow.



Cell Growth Inhibition Assay

Materials:

- ERG-positive cells (e.g., VCaP) and ERG-negative control cells (e.g., LNCaP)
- Complete cell culture medium
- 96-well, clear-bottom tissue culture plates
- ERGi-USU-6 mesylate
- DMSO
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader capable of luminescence detection

Procedure:

- Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
- Prepare a serial dilution of **ERGi-USU-6 mesylate** in culture medium (e.g., from 0.001 to 10 μ M).
- Treat the cells with the different concentrations of the compound. Include DMSO-treated wells as a vehicle control.
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percent viability for each concentration relative to the DMSO control and determine the IC50 value.



Western Blot Analysis for ERG and RIOK2 Protein Levels

Materials:

- ERG-positive cells (e.g., VCaP)
- ERGi-USU-6 mesylate
- DMSO
- RIPA buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-ERG, anti-RIOK2, and anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Plate cells and treat with various concentrations of ERGi-USU-6 mesylate or DMSO for 48 hours.
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.

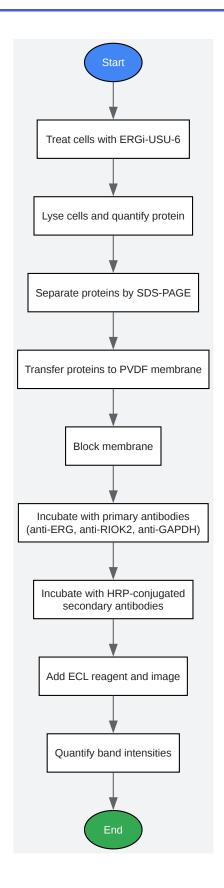






- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and add ECL detection reagent.
- Image the blot using a chemiluminescence imaging system.
- Quantify the band intensities and normalize to the loading control.





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Caption: Western Blot Analysis Workflow.



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